![molecular formula C21H26FN5O4 B2666632 ethyl 4-(2-(2-((3-fluorophenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)piperidine-1-carboxylate CAS No. 1421481-70-0](/img/structure/B2666632.png)
ethyl 4-(2-(2-((3-fluorophenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Ethyl 4-(2-(2-((3-fluorophenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)piperidine-1-carboxylate” is a complex organic compound. It contains a piperidine ring, which is a common structure in many alkaloid natural products and drug candidates . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and is a key component of many biological compounds .
Molecular Structure Analysis
The molecular formula of this compound is C21H26FN5O4, and its molecular weight is 431.468. It contains several functional groups, including an amide group, an ester group, and an aromatic ring. These functional groups could potentially participate in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antitumor Activities
- Compounds containing structures similar to ethyl 4-(2-(2-((3-fluorophenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)piperidine-1-carboxylate have shown promising antibacterial and antitumor activities. For instance, derivatives have been synthesized with potent activity against Mycobacterium tuberculosis, multidrug-resistant strains, and Mycobacterium smegmatis. One compound, characterized by a spiro-piperidin-4-one structure, demonstrated significant in vitro and in vivo antimycobacterial activity, highlighting its potential as a therapeutic agent for tuberculosis treatment (Kumar et al., 2008).
Calcium Channel Blockers
- Research into substituted tetrahydropyrimidines derived from similar chemical frameworks has identified compounds with potent calcium channel blocking properties. These findings suggest potential applications in treating diseases associated with calcium channel dysfunction, such as hypertension and other cardiovascular disorders (Kumar et al., 2002).
Antimicrobial Activity
- Several studies have focused on the antimicrobial potential of compounds related to ethyl 4-(2-(2-((3-fluorophenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)piperidine-1-carboxylate. For example, microwave-assisted synthesis of hybrid molecules containing this structure demonstrated good to moderate antimicrobial activity against various microorganisms, including antiurease and antilipase activities, suggesting their utility in developing new antimicrobial agents (Başoğlu et al., 2013).
Enzyme Inhibition
- Compounds with similar molecular structures have been investigated for their ability to inhibit enzymes such as DNA gyrase and lipoxygenase, which are crucial for bacterial survival and inflammation, respectively. This suggests potential applications in designing new drugs for bacterial infections and inflammatory diseases (Jeankumar et al., 2013), (Rahmouni et al., 2016).
Wirkmechanismus
Eigenschaften
IUPAC Name |
ethyl 4-[[2-[2-(3-fluoroanilino)-4-methyl-6-oxopyrimidin-1-yl]acetyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN5O4/c1-3-31-21(30)26-9-7-16(8-10-26)24-18(28)13-27-19(29)11-14(2)23-20(27)25-17-6-4-5-15(22)12-17/h4-6,11-12,16H,3,7-10,13H2,1-2H3,(H,23,25)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYMWQCBYXHXQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CN2C(=O)C=C(N=C2NC3=CC(=CC=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.